3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine

Description

BenchChem offers high-quality 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-nitro-2-piperidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O2/c11-9-6-8(14(15)16)7-12-10(9)13-4-2-1-3-5-13/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAXSTYTCXKRLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=N2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674529 | |

| Record name | 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-87-4 | |

| Record name | 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document details the molecule's core physicochemical properties, outlines a robust and validated protocol for its synthesis via nucleophilic aromatic substitution, and discusses methods for its structural elucidation and purification. Furthermore, it explores the compound's potential applications as a versatile building block in the synthesis of more complex pharmaceutical intermediates, grounded in the established reactivity of substituted nitropyridines. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this valuable chemical entity.

Chemical Identity and Physicochemical Properties

3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine is a substituted pyridine derivative featuring a bromine atom, a nitro group, and a piperidine moiety attached to the core pyridine ring. The strategic placement of the electron-withdrawing nitro group significantly influences the chemical reactivity of the pyridine ring, making it a key intermediate for further functionalization.

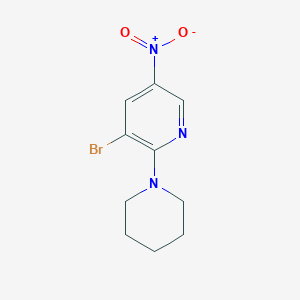

Molecular Structure

The structural arrangement of the substituents on the pyridine ring is crucial for its chemical behavior. The piperidine ring is situated at the C2 position, ortho to the pyridine nitrogen, while the bromine atom and nitro group are at the C3 and C5 positions, respectively.

Caption: 2D structure of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine.

Physicochemical Data

A summary of the key quantitative data for this compound is presented below for easy reference. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrN₃O₂ | - |

| Molecular Weight | 286.13 g/mol | [1] |

| CAS Number | 1065074-87-4 | [2] |

| PubChem CID | 46738881 | [2] |

| IUPAC Name | 3-bromo-5-nitro-2-(piperidin-1-yl)pyridine | [2] |

| SMILES | C1CCN(CC1)C2=NC=C(C(=C2)Br)[O-] | [2] |

Synthesis and Purification Protocol

The synthesis of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the electronic properties of the pyridine ring, which is activated by the presence of the electron-withdrawing nitro group.

Rationale and Mechanistic Insight

The pyridine nitrogen atom, along with the nitro group at the C5 position, significantly lowers the electron density of the aromatic ring, particularly at the C2, C4, and C6 positions.[3] This electron deficiency makes these positions susceptible to attack by nucleophiles. In a starting material like 2,3-dibromo-5-nitropyridine, the bromine atom at the C2 position is more activated towards substitution than the bromine at the C3 position. This is because the negative charge of the Meisenheimer intermediate, formed upon nucleophilic attack at C2, can be delocalized onto the electronegative pyridine nitrogen, thus stabilizing the transition state.[4] The reaction with a secondary amine, such as piperidine, proceeds via an addition-elimination mechanism to selectively displace the C2-bromo substituent.[5][6]

Experimental Workflow: Synthesis

Caption: General workflow for the synthesis and purification of the target compound.

Detailed Step-by-Step Methodology

Materials:

-

2,3-Dibromo-5-nitropyridine (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 eq)

-

Acetonitrile (anhydrous)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for chromatography mobile phase)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dibromo-5-nitropyridine (1.0 eq) and the chosen base (e.g., K₂CO₃, 2.0 eq).

-

Solvent and Reagent Addition: Add anhydrous acetonitrile to dissolve/suspend the solids. Add piperidine (1.2 eq) to the mixture dropwise at room temperature while stirring.

-

Causality: Using a slight excess of piperidine ensures the complete consumption of the limiting starting material. The base is crucial to neutralize the HBr generated during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent for this type of substitution reaction.

-

-

Reaction Execution: Heat the reaction mixture to 80 °C and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Causality: The aqueous washes remove the inorganic base, salts, and any remaining water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.

-

Column Preparation: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc).

-

Causality: The gradient elution allows for the separation of the less polar starting material and byproducts from the more polar desired product.

-

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine as a solid.

Structural Elucidation and Quality Control

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. This self-validating system confirms the successful synthesis and provides confidence for its use in subsequent research.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the two distinct protons on the pyridine ring, as well as multiplets corresponding to the protons of the piperidine ring. The integration of these signals should match the number of protons in the structure.

-

¹³C NMR: The carbon NMR will confirm the presence of the 10 unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Analysis by techniques such as GC-MS or LC-MS will confirm the molecular weight of the compound.[2] The mass spectrum should display a characteristic isotopic pattern for a molecule containing one bromine atom (approximately 1:1 ratio for M and M+2 peaks).

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A high-purity sample (typically >98%) will show a single major peak in the chromatogram.

Applications in Research and Drug Discovery

Substituted nitropyridines and piperidine-containing molecules are prominent scaffolds in medicinal chemistry.[7] 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine serves as a versatile intermediate due to its multiple reactive sites.

-

Scaffold for Further Derivatization: The bromine atom at the C3 position can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups.

-

Modification of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This opens up a vast chemical space for generating libraries of novel compounds for biological screening.

-

Importance in Drug Design: The pyridine core is a "privileged" structure in drug design, and its derivatives have shown a wide range of biological activities.[7] The specific substitution pattern of this molecule makes it a valuable starting point for synthesizing compounds targeting various biological pathways.

Safety Information

While a specific safety data sheet for this compound is not widely available, it should be handled with the standard precautions for laboratory chemicals. Based on related structures, it should be considered potentially harmful if swallowed, and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

-

CP Lab Safety. (n.d.). 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine, min 98%. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46738881, 3-bromo-5-nitro-2-piperidin-1-ylpyridine. Retrieved February 7, 2026, from [Link]

-

U.S. National Library of Medicine. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved February 7, 2026, from [Link]

-

Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved February 7, 2026, from [Link]

-

Jakob, W. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Retrieved February 7, 2026, from [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 7, 2026, from [Link]

Sources

- 1. I7392 | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine [synhet.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine

Executive Summary

3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine (CAS: 1065074-87-4) represents a highly privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor space.[1] Its structural utility lies in its orthogonal reactivity profile : the molecule possesses three distinct "handles"—a nucleophilic piperidine ring, an electrophilic nitro group (reducible to an amine), and a halogenated position (bromide) suitable for transition-metal-catalyzed cross-couplings.[1]

This guide deconstructs the IUPAC nomenclature to ensure precise identification, details the regioselective synthesis via Nucleophilic Aromatic Substitution (SNAr), and outlines the divergent functionalization pathways that make this compound a cornerstone in drug discovery libraries.[1]

Structural Identity & IUPAC Nomenclature

Correct nomenclature is the bedrock of chemical communication.[1] For this molecule, the name is derived through a strict hierarchical application of IUPAC rules for heterocyclic systems.

Nomenclature Derivation[1][2]

-

Parent Hydride: The core structure is pyridine (azabenzene), a six-membered ring containing one nitrogen atom.[1][2][3]

-

Numbering Priority:

-

Substituent Alphabetization: Substituents are listed alphabetically, not by position number:

-

B romo

-

N itro

-

P iperidin-1-yl (The piperidine ring is attached via its nitrogen, hence "piperidin-1-yl").[1]

-

Physicochemical Profile

| Property | Value (Predicted) | Significance |

| Molecular Formula | C₁₀H₁₂BrN₃O₂ | Core Composition |

| Molecular Weight | 286.13 g/mol | Fragment-based Drug Design (FBDD) compliant |

| ClogP | ~2.3 - 2.8 | Favorable lipophilicity for membrane permeability |

| TPSA | ~61 Ų | Good oral bioavailability potential (<140 Ų) |

| H-Bond Acceptors | 4 | Interaction points for protein binding |

Synthetic Architecture: The SNAr Mechanism

The synthesis of 3-bromo-5-nitro-2-(piperidin-1-yl)pyridine is a classic example of regioselective Nucleophilic Aromatic Substitution (SNAr) .[1] The reaction typically utilizes 2-chloro-3-bromo-5-nitropyridine as the electrophile and piperidine as the nucleophile.[1]

Regioselectivity Logic

Why does the piperidine attack position C2 and not C3 (displacing bromine) or C5 (displacing nitro)?

-

Activation by Ring Nitrogen (Ortho-effect): The pyridine nitrogen (N1) is electronegative, pulling electron density from C2 and C6, making them electrophilic.[1] C2 is ortho to N1.[1]

-

Activation by Nitro Group (Para-effect): The nitro group at C5 is a strong electron-withdrawing group (EWG).[1] It exerts a mesomeric (resonance) withdrawal effect on positions ortho and para to itself.[1]

-

Stability of C3: The bromine at C3 is in a position meta to the nitro group and beta to the ring nitrogen.[1] It lacks the resonance stabilization required to support the Meisenheimer intermediate formed during SNAr.[1]

Reaction Workflow Diagram

The following diagram illustrates the synthesis and the critical resonance stabilization that dictates the regioselectivity.

Figure 1: SNAr reaction pathway showing the convergence of electronic effects at the C2 position.

Experimental Protocol

Objective: Synthesis of 3-bromo-5-nitro-2-(piperidin-1-yl)pyridine on a gram scale. Safety Warning: Nitro-pyridines can be energetic; handle with care.[1] Piperidine is toxic and corrosive.[1] Perform all operations in a fume hood.

Materials

-

Substrate: 2-Chloro-3-bromo-5-nitropyridine (1.0 eq)

-

Nucleophile: Piperidine (1.1 - 1.2 eq)[1]

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)

-

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH). MeCN is preferred for cleaner workup.[1]

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-bromo-5-nitropyridine (e.g., 5.0 g, 21.0 mmol) in Acetonitrile (50 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Add DIPEA (5.5 mL, 31.5 mmol) followed by the dropwise addition of Piperidine (2.3 mL, 23.1 mmol).

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 2–4 hours.

-

Workup:

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Medicinal Chemistry Applications: Divergent Functionalization

This molecule is not a final drug but a "linchpin" intermediate.[1] Its value lies in how it can be transformed.

-

The Nitro Group (C5): Serves as a masked aniline.[1] Reduction (Fe/NH₄Cl or H₂/Pd-C) yields the 5-amino derivative, which is then coupled to carboxylic acids to form amides.[1] This motif often interacts with the "hinge region" of kinase enzymes (e.g., PI3K, mTOR).[1]

-

The Bromo Group (C3): A handle for carbon-carbon bond formation via Suzuki-Miyaura or Stille coupling.[1] This allows the extension of the molecule into the "solvent-exposed" regions of a protein binding pocket.[1]

Functionalization Decision Tree

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the C3-Bromo and C5-Nitro groups.[1]

References

-

IUPAC Nomenclature of Organic Chemistry. (Blue Book). P-25.2.2.4 Heterocyclic rings and ring systems. International Union of Pure and Applied Chemistry.[1]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 46738881, 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine.[1][4] [Link][4]

-

Li, J. J. (2014).[1] Name Reactions and Reagents in Organic Synthesis. "Nucleophilic Aromatic Substitution (SNAr)".[5] Wiley.[1]

-

Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[1] Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] [Link]

Sources

An In-depth Technical Guide to 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine is a halogenated and nitrated pyridinyl-piperidine derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science.[1] Its unique trifunctionalized scaffold, featuring a nucleophilic piperidine moiety, an electrophilically activatable nitro group, and a bromine atom amenable to cross-coupling reactions, makes it a highly attractive intermediate for the synthesis of complex molecular architectures. The pyridine core is a privileged structure in numerous FDA-approved drugs, and the incorporation of a piperidine ring often enhances pharmacokinetic properties.[2][3] This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and potential applications of this compound, offering valuable insights for researchers in drug discovery and organic synthesis.

Physicochemical Properties

While detailed experimental data is not publicly available, the key physicochemical properties of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine can be summarized as follows:

| Property | Value | Source |

| CAS Number | 1065074-87-4 | [1] |

| IUPAC Name | 3-bromo-5-nitro-2-(piperidin-1-yl)pyridine | [1] |

| Molecular Formula | C₁₀H₁₂BrN₃O₂ | Inferred |

| Molecular Weight | 286.13 g/mol | Inferred |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and DMF | General knowledge |

Synthesis of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine

The most logical and established method for the synthesis of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group at the 2-position of a 3-bromo-5-nitropyridine precursor by piperidine. The chloro- derivative, 2-chloro-3-bromo-5-nitropyridine, is the most common and commercially available starting material for this transformation.

The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it. In this case, the chlorine atom at the 2-position is ortho to the nitro group, making it highly susceptible to displacement by a nucleophile like piperidine.

Caption: Synthetic workflow for 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine.

Detailed Experimental Protocol (Proposed)

This protocol is based on analogous procedures for similar nucleophilic aromatic substitutions on activated halopyridines.

Materials:

-

2-Chloro-3-bromo-5-nitropyridine

-

Piperidine

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

-

Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-chloro-3-bromo-5-nitropyridine (1.0 eq) in anhydrous acetonitrile or DMF (0.1-0.2 M), add piperidine (1.2 eq) and a base such as potassium carbonate or triethylamine (2.0 eq).

-

Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine.

Characterization

The structure of the synthesized 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine should be confirmed by standard analytical techniques.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. Due to the substitution pattern, these protons will likely appear as doublets with a small coupling constant. The piperidine ring protons will appear as a set of multiplets in the aliphatic region.

-

¹³C NMR: The spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. Five signals will be in the aromatic region for the pyridine ring carbons, and five signals in the aliphatic region for the piperidine ring carbons. The carbon bearing the bromine atom will be significantly deshielded.

Mass Spectrometry (MS)

-

Mass spectrometry analysis should confirm the molecular weight of the compound (286.13 g/mol ). The presence of a bromine atom should be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak [M]⁺ and relevant fragment ions.

Chemical Reactivity and Potential for Further Functionalization

The trifunctional nature of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine makes it a valuable platform for generating diverse chemical libraries.

Suzuki Cross-Coupling at the Bromine Position

The bromine atom at the 3-position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, significantly expanding the molecular diversity of the scaffold.

Caption: Suzuki cross-coupling of the title compound.

Reduction of the Nitro Group

The nitro group at the 5-position can be readily reduced to an amino group using various established methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl, Fe/NH₄Cl). This transformation provides a key handle for further functionalization, including amide bond formation, sulfonamide synthesis, or diazotization reactions, opening up another avenue for derivatization.

Caption: Reduction of the nitro group to an amine.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine have not been extensively reported, its structural motifs are prevalent in a wide range of bioactive molecules.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine or similar heterocyclic core. The ability to functionalize this compound at both the 3- and 5-positions allows for the exploration of structure-activity relationships in the development of novel kinase inhibitors.

-

Antimicrobial and Anticancer Agents: Nitropyridine derivatives have been investigated for their potential antimicrobial and anticancer properties.[5][6] The nitro group can play a role in the mechanism of action of such compounds. Further derivatization of the 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine scaffold could lead to the discovery of new therapeutic agents in these areas.

-

Central Nervous System (CNS) Active Compounds: The piperidine moiety is a common feature in many CNS-active drugs.[3] The lipophilicity and basic nitrogen of the piperidine ring can facilitate crossing the blood-brain barrier. Therefore, derivatives of the title compound could be explored for their potential in treating neurological disorders.

Conclusion

3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine is a valuable and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis via nucleophilic aromatic substitution and the presence of multiple reactive sites for further functionalization make it an ideal starting material for the creation of diverse compound libraries. Researchers in drug discovery and materials science can leverage the unique chemical properties of this compound to develop novel molecules with a wide range of potential applications.

References

-

Arkivoc. Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. 2019, (vii), 123-135. [Link]

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

-

Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Patsnap. Synthesis method of 3-bromo-5-methylpyridine. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

- Google Patents.

-

PubMed Central (PMC). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. [Link]

-

Royal Society of Chemistry. Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. [Link]

-

A R K A T U S A, I N C. Exploring the Biological Activity of Nitropyridine Derivatives. [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

PubMed. Synthesis and Antihistaminic Activity of 2-guanadino-3-cyanopyridines and pyrido[2,3-d]-pyrimidines. [Link]

-

PubChem. 3-Bromopyridine. [Link]

-

ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]

-

Crysdot. 3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride. [Link]

-

E-Pharmacy. 5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine - 98%, high purity , CAS No.1033202-41-3. [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

Royal Society of Chemistry. Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

PubChem. 4-Bromo-5-Methyl-N-[1-(3-Nitropyridin-2-Yl)piperidin-4-Yl]-1h-Pyrrole-2-Carboxamide. [Link]

-

PubChem. 5-bromo-3-methyl-2-[(2R)-piperidin-2-yl]pyridine. [Link]

-

PubChem. 3-Bromo-5-(3,3-dimethylpiperidine-1-carbonyl)pyran-2-one. [Link]

Sources

- 1. 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine [synhet.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Optimized Buchwald-Hartwig Amination of 3-Bromo-5-Nitropyridine

Executive Summary

The Buchwald-Hartwig amination of 3-bromo-5-nitropyridine presents a distinct set of challenges compared to standard aryl halide couplings. The substrate combines a highly electron-deficient pyridine ring with a nitro group, creating a system prone to catalyst poisoning via the pyridine nitrogen and potential side reactions with strong bases.

This guide provides a validated, self-consistent protocol designed to maximize yield while minimizing hydrodehalogenation and catalyst deactivation. We prioritize the use of bulky, electron-rich phosphine ligands and mild carbonate bases to navigate the specific electronic constraints of this scaffold.

Mechanistic Analysis & Substrate Challenges

The Electronic Landscape

3-Bromo-5-nitropyridine is an "activated" electrophile regarding the Oxidative Addition (OA) step. The electron-withdrawing nitro group and the pyridine nitrogen lower the LUMO energy of the C-Br bond, facilitating rapid OA to Pd(0).

However, this same electron deficiency creates two critical bottlenecks:

-

Amine Binding/Deprotonation: The resulting Pd(II) complex is highly electrophilic. If the amine nucleophile is weak, coordination is sluggish.

-

Catalyst Poisoning: The pyridine nitrogen (N1) is a competent ligand. If the phosphine ligand is not bulky enough to shield the metal center, the substrate itself will bind to Pd, arresting the cycle (formation of "Pd-black" or inactive resting states).

The Catalytic Cycle (Visualization)

The following diagram outlines the catalytic cycle, highlighting the specific "Danger Zones" for 3-bromo-5-nitropyridine.

Figure 1: Catalytic cycle emphasizing the risk of catalyst poisoning by the pyridine nitrogen if ligand steric bulk is insufficient.

Experimental Strategy & Optimization

Ligand Selection

For this substrate, ligand sterics are paramount to prevent N-coordination.

-

Primary Amines: BrettPhos is the gold standard. Its bulk prevents the pyridine nitrogen from binding to Pd, while its electron-rich nature supports the oxidative addition complex.

-

Secondary Amines: RuPhos or Xantphos . Xantphos (bidentate) is particularly robust for electron-deficient pyridines as the wide bite angle facilitates reductive elimination.

Base Selection

Avoid NaOtBu.[1] The nitro group is susceptible to reduction or nucleophilic attack by strong alkoxides.

-

Recommended: Cs2CO3 (Cesium Carbonate).[2][3][4] It is mild, soluble in organic solvents, and compatible with nitro groups.

-

Alternative: K3PO4 (Tribasic Potassium Phosphate) if water tolerance is required.

Solvent System

-

1,4-Dioxane: Excellent solubility for Cs2CO3 and high boiling point (101°C) allows for necessary thermal activation.

-

Toluene: Good alternative, but may require phase-transfer additives if the base solubility is poor.

Validated Protocol: Coupling with Primary Amines[5][6]

Objective: Coupling of 3-bromo-5-nitropyridine (1.0 equiv) with a primary alkyl amine (1.2 equiv).

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| 3-Bromo-5-nitropyridine | Substrate | 1.0 | Limiting Reagent |

| Amine (R-NH2) | Nucleophile | 1.2 | Excess ensures conversion |

| Pd(OAc)2 | Pre-catalyst | 0.05 | 5 mol% loading |

| BrettPhos | Ligand | 0.10 | 10 mol% (2:1 L:M ratio) |

| Cs2CO3 | Base | 2.0 | Must be dry/finely ground |

| 1,4-Dioxane | Solvent | [0.2 M] | Anhydrous, degassed |

Step-by-Step Procedure

-

Preparation (Glovebox or Schlenk Line):

-

Charge an oven-dried reaction vial equipped with a magnetic stir bar with Pd(OAc)2 (5 mol%) and BrettPhos (10 mol%).

-

Add 1,4-Dioxane (1/3 of total volume). Stir at room temperature for 5 minutes to pre-form the active catalyst species (solution should turn from orange to pale yellow/greenish).

-

Note: Pre-complexation is critical for reproducible kinetics.

-

-

Substrate Addition:

-

Add 3-bromo-5-nitropyridine (1.0 equiv), Cs2CO3 (2.0 equiv), and the Amine (1.2 equiv).

-

Add the remaining solvent to reach 0.2 M concentration relative to the bromide.

-

-

Degassing:

-

Seal the vial with a septum cap.

-

Sparge with Argon or Nitrogen for 10 minutes (or perform 3 freeze-pump-thaw cycles). Oxygen is a major cause of catalyst death in this system.

-

-

Reaction:

-

Place the vial in a pre-heated block at 90°C .

-

Stir vigorously (1000 rpm). The heterogeneous base requires efficient mixing.

-

Monitor by TLC or LC-MS at 2 hours and 12 hours.

-

Target: Full consumption of bromide.

-

-

Workup:

-

Cool to room temperature.

-

Filter the mixture through a pad of Celite (diatomaceous earth) to remove palladium black and inorganic salts. Elute with Ethyl Acetate.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify via flash column chromatography (Silica Gel).

-

Gradient: Hexanes/Ethyl Acetate (typically 0-30% EtOAc, depending on amine polarity).

-

Troubleshooting & Optimization Matrix

If yields are <50%, consult the following logic flow:

Figure 2: Decision tree for troubleshooting reaction failure modes.

Common Failure Modes

-

Hydrodehalogenation (3-nitropyridine formation): Often caused by high temperature combined with a solvent that acts as a hydride source. Solution: Switch from Dioxane to Toluene or t-Amyl Alcohol.

-

No Reaction: Catalyst poisoning. Solution: Ensure the ligand is BrettPhos or tBuXPhos . Do not use simple ligands like PPh3.

Safety Considerations

-

Nitro-Pyridine Hazards: 3-bromo-5-nitropyridine is a nitro-aromatic. While generally stable, avoid heating the dry solid. Perform Differential Scanning Calorimetry (DSC) before scaling above 10g.

-

Palladium Residues: Pd species are toxic. Ensure thorough remediation (Scavenger resins like SiliaMetS® Thiol) if the product is for biological testing.

-

Base Handling: Cs2CO3 is hygroscopic. Store in a desiccator. Wet base kills the reaction.

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[3][5][6][7][8][9] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]

-

PubChem Compound Summary: 3-Bromo-5-nitropyridine. (2025). National Library of Medicine. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

The Strategic Utility of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine in Medicinal Chemistry: Application Notes and Protocols

In the landscape of modern drug discovery, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. Among these, 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine has emerged as a versatile and valuable scaffold. Its unique electronic and steric properties, characterized by the presence of a reactive bromine atom, an electron-withdrawing nitro group, and a piperidine moiety, render it a powerful intermediate for the synthesis of a diverse array of complex molecules, particularly in the realm of kinase inhibitor discovery.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine in medicinal chemistry. We will delve into its reactivity, explore its application in the synthesis of kinase inhibitors, and provide detailed, field-proven protocols for its utilization in key cross-coupling reactions.

Core Chemical Attributes and Reactivity Profile

The reactivity of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine is dictated by the interplay of its constituent functional groups. The electron-withdrawing nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution, while also influencing the reactivity of the bromine atom in transition metal-catalyzed cross-coupling reactions. The bromine atom at the 3-position serves as a versatile handle for the introduction of a wide range of substituents, enabling extensive exploration of the chemical space around the pyridine core. The piperidine group at the 2-position, a common motif in many bioactive molecules, contributes to the overall physicochemical properties of the resulting derivatives, often enhancing solubility and modulating lipophilicity.[1]

Application in Kinase Inhibitor Synthesis: A Case Study

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, known to interact with the hinge region of the ATP-binding site of many kinases.[2] The strategic functionalization of this core is crucial for achieving potency and selectivity. 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine serves as an excellent precursor to such scaffolds, where the bromine atom can be readily displaced to introduce key pharmacophoric elements.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine. These protocols are designed to be self-validating, with explanations for critical steps and expected outcomes.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds.[4] This protocol describes the coupling of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine with an arylboronic acid.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor, is essential for the catalytic cycle.

-

Ligand: A phosphine ligand is used to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps.

-

Base: A base is required to activate the boronic acid for transmetalation.

-

Solvent: An inert, anhydrous solvent system is crucial to prevent the decomposition of the catalyst and reagents.

Step-by-Step Methodology:

-

Reaction Setup: To a dry, argon-flushed round-bottom flask, add 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as potassium carbonate (2.0 equiv).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

-

Reaction Execution: Stir the reaction mixture at 80-100 °C under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Cross-Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a reliable method for the synthesis of alkynes from aryl halides. This protocol outlines the reaction of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine with a terminal alkyne.

Causality Behind Experimental Choices:

-

Catalyst System: A dual-catalyst system of palladium and copper(I) is typically employed. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

-

Base: An amine base, such as triethylamine, is used to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.

-

Solvent: An aprotic solvent like tetrahydrofuran (THF) is commonly used.

Step-by-Step Methodology:

-

Reaction Setup: In a dry Schlenk flask under an argon atmosphere, combine 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine (1.0 equiv), the terminal alkyne (1.5 equiv), a palladium catalyst like Pd(PPh₃)₄ (0.05 equiv), and a copper(I) co-catalyst such as CuI (0.1 equiv).

-

Solvent and Base Addition: Add degassed anhydrous THF and a degassed amine base like triethylamine.

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.

Sources

Application Notes & Protocols: A Researcher's Guide to Screening Biological Targets for Piperidinyl-Nitropyridine Compounds

Abstract

The piperidinyl-nitropyridine scaffold represents a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anticancer and antimicrobial effects.[1][2] A critical step in the development of these compounds into therapeutic agents is the precise identification and validation of their molecular targets. This guide provides a comprehensive, multi-modal strategy for researchers to effectively deconvolve the mechanism of action of novel piperidinyl-nitropyridine compounds. We detail an integrated workflow that combines computational prediction with robust biochemical and cellular validation techniques, ensuring a high degree of confidence in target identification. Detailed, field-tested protocols for key methodologies are provided to enable researchers to move seamlessly from hypothesis to validated biological targets.

Introduction: The Therapeutic Potential of Piperidinyl-Nitropyridines

The piperidine ring is a ubiquitous motif in pharmaceuticals, valued for its ability to modulate physicochemical properties like solubility and lipophilicity, which in turn enhances druggability and favorable pharmacokinetic profiles.[2] When combined with a nitropyridine moiety, the resulting compounds have demonstrated significant potential. The electron-withdrawing nitro group can play a key role in modulating enzyme activity or interacting with cellular targets crucial for disease progression. Studies have pointed to a diverse range of possible targets, including enzymes, receptors, and ion channels, highlighting potential applications in oncology and central nervous system (CNS) disorders.[3]

However, the journey from a promising bioactive compound to a clinical candidate is contingent upon a thorough understanding of its mechanism of action. Identifying the direct biological target(s) is paramount for several reasons:

-

Mechanism of Action (MoA): Elucidates how the compound exerts its therapeutic effect.

-

Target-Based Optimization: Enables rational, structure-based design to improve potency and selectivity.

-

Safety & Toxicology: Helps predict and mitigate off-target effects that could lead to adverse events.

-

Biomarker Development: Facilitates the identification of patient populations most likely to respond to the therapy.

This document outlines a systematic and robust approach to navigate the complexities of target identification for this promising class of compounds.

A Multi-Modal Strategy for Target Deconvolution

No single method for target identification is foolproof. A truly rigorous approach relies on the convergence of evidence from multiple, orthogonal techniques.[4] We advocate for a three-phased strategy that logically progresses from broad, computational predictions to high-confidence cellular validation.

Figure 1: A multi-modal workflow for target identification.

Phase 1: Computational Target Prediction (In Silico)

The initial phase leverages computational tools to scan vast biological databases and predict potential targets based on the chemical structure of the piperidinyl-nitropyridine compound. This is a cost-effective method to generate initial hypotheses and prioritize experimental efforts.[5]

Causality: The principle behind this approach is "guilt by association." If a compound is structurally similar to known ligands, it is predicted to bind to similar targets. Alternatively, reverse docking methods assess the binding compatibility of the compound against a library of protein structures.[6][7]

Key Methodologies:

-

Ligand-Based Virtual Screening: Compares the compound to databases of known bioactive molecules (e.g., ChEMBL, PubChem) to find molecules with similar properties, thereby inferring potential targets.

Data Output: The outcome is a ranked list of potential protein targets based on similarity scores or docking energies. This list must be viewed as preliminary and requires rigorous experimental validation.

Table 1: Example Output from In Silico Target Prediction for Compound PN-123

| Rank | Predicted Target | Class | Prediction Method | Score (Arbitrary Units) |

| 1 | Mitogen-activated protein kinase 1 (MAPK1) | Kinase | Reverse Docking | -9.8 kcal/mol |

| 2 | Cyclin-dependent kinase 2 (CDK2) | Kinase | Reverse Docking | -9.5 kcal/mol |

| 3 | Thioredoxin Reductase 1 (TXNRD1) | Oxidoreductase | Ligand Similarity | 0.85 Tanimoto |

| 4 | G protein-coupled receptor 18 (GPR18) | GPCR | Ligand Similarity | 0.81 Tanimoto |

Phase 2: Biochemical Identification of Binding Partners

This phase aims to physically isolate and identify proteins that directly bind to the compound from a complex biological mixture, such as a cell lysate. These methods provide the first direct, experimental evidence of a physical interaction.

Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a classic and powerful technique that uses a modified version of the compound as "bait" to "fish" for its binding partners.[9][10]

Causality: The compound of interest is immobilized on a solid support (e.g., agarose beads). When a cell lysate is passed over this support, proteins that bind to the compound are retained while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.[9]

Self-Validation: The key to a trustworthy AC-MS experiment is the inclusion of proper controls. A parallel experiment using beads without the compound, or with an inactive analogue, is crucial to distinguish true binding partners from proteins that non-specifically adhere to the matrix.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that avoids the need for chemical modification of the compound, which can sometimes alter its binding properties.[11][12]

Causality: The technique is based on the principle that when a small molecule binds to a protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases.[13] In a DARTS experiment, cell lysate is treated with the compound or a vehicle control, then subjected to limited proteolysis. Target proteins will be protected from digestion in the compound-treated sample compared to the control. Differences in the resulting protein bands on a gel can be analyzed by mass spectrometry.[11]

Figure 2: Principle of the DARTS methodology.

Phase 3: Cellular Target Engagement & Validation

The ultimate proof of a target's relevance is demonstrating that the compound engages it within an intact, living cell. Biochemical methods use cell lysates, which do not fully replicate the complex intracellular environment.

Cellular Thermal Shift Assay (CETSA)

CETSA is the gold standard for confirming target engagement in a physiological context.[14][15]

Causality: Similar to DARTS, CETSA is based on ligand-induced thermal stabilization.[16] Intact cells are treated with the compound or a vehicle control. The cells are then heated across a range of temperatures, causing proteins to denature and aggregate.[15] A protein that is bound to the compound will be stabilized and thus remain soluble at higher temperatures compared to its unbound state.[17] The amount of soluble protein remaining at each temperature can be quantified by methods like Western blotting or mass spectrometry.

Self-Validation: The generation of a "melting curve" or "isothermal dose-response fingerprint" provides a robust validation of the interaction. A clear shift in the melting temperature (Tm) or a dose-dependent increase in protein stability at a given temperature is strong evidence of direct target engagement inside the cell.[18]

Table 2: Example CETSA Data for MAPK1 with Compound PN-123

| Temperature (°C) | % Soluble MAPK1 (Vehicle) | % Soluble MAPK1 (10 µM PN-123) |

| 42 | 100% | 100% |

| 46 | 95% | 98% |

| 50 | 78% | 92% |

| 54 | 51% (Tm) | 85% |

| 58 | 22% | 52% (Tm) |

| 62 | 5% | 25% |

| 66 | <1% | 8% |

| This hypothetical data shows an upward thermal shift of 4°C for MAPK1 in the presence of the compound, indicating stabilization and direct engagement. |

Detailed Experimental Protocols

Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS)

Objective: To identify proteins from a cell lysate that bind to an immobilized piperidinyl-nitropyridine compound.

1. Preparation of Affinity Resin: a. Synthesize an analogue of the piperidinyl-nitropyridine compound containing a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). Crucial: Ensure the linker attachment point is distal from the core pharmacophore to minimize disruption of protein binding. b. Covalently couple the linker-modified compound to NHS-activated Sepharose beads or Azide-activated beads according to the manufacturer's protocol. c. Prepare a control resin in parallel by blocking the reactive groups on the beads without adding the compound. This is your negative control. d. Wash the beads extensively to remove any non-covalently bound compound.

2. Lysate Preparation: a. Culture cells of interest (e.g., a cancer cell line sensitive to the compound) to ~80-90% confluency. b. Harvest cells and wash twice with ice-cold PBS. c. Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors). d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified lysate). e. Determine protein concentration using a BCA assay.

3. Affinity Pulldown: a. Pre-clear the lysate by incubating with the control resin for 1 hour at 4°C to reduce non-specific binders. b. Incubate 1-2 mg of pre-cleared lysate with the compound-bound affinity resin (and a separate incubation with the control resin) for 2-4 hours at 4°C with gentle rotation. c. Pellet the beads by gentle centrifugation and discard the supernatant. d. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

4. Elution and Sample Preparation for MS: a. Elute bound proteins using a competitive elution (with excess free compound), or more commonly, by denaturation with an appropriate buffer (e.g., 2X SDS-PAGE loading buffer). b. Separate the eluted proteins by SDS-PAGE. c. Excise the entire lane for both the experimental and control samples. Perform in-gel digestion with trypsin. d. Extract peptides and prepare for LC-MS/MS analysis.

5. Data Analysis: a. Identify proteins using a database search algorithm (e.g., Mascot, Sequest). b. Compare the list of proteins identified from the compound-affinity resin to the control resin. True binding partners should be significantly enriched in the experimental sample.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blotting

Objective: To confirm target engagement in intact cells by measuring changes in protein thermal stability.

1. Cell Treatment: a. Plate cells and grow to ~80% confluency. b. Treat cells with the desired concentration of the piperidinyl-nitropyridine compound or vehicle (e.g., DMSO) for 1-2 hours in culture medium.

2. Thermal Challenge: a. Harvest cells by trypsinization, wash, and resuspend in PBS containing protease inhibitors. b. Aliquot the cell suspension into multiple PCR tubes. c. Heat the aliquots to a range of different temperatures for 3 minutes using a PCR thermocycler (e.g., from 42°C to 66°C in 4°C increments). Include an unheated control (room temperature). d. Immediately cool the tubes on ice for 3 minutes.

3. Lysis and Separation of Soluble Fraction: a. Lyse the cells by subjecting them to 3 freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath). b. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins. c. Carefully transfer the supernatant, which contains the soluble protein fraction, to new tubes.

4. Protein Quantification and Analysis: a. Measure the protein concentration of the soluble fractions. b. Normalize all samples to the same protein concentration. c. Analyze the abundance of the putative target protein in each sample by Western blotting using a specific antibody.

5. Data Analysis: a. Quantify the band intensities from the Western blot. b. For both the vehicle- and compound-treated series, plot the percentage of soluble protein remaining (relative to the unheated control) as a function of temperature. c. A rightward shift in the melting curve for the compound-treated sample indicates ligand-induced stabilization and confirms target engagement.

Conclusion

The identification of biological targets for novel compounds like those in the piperidinyl-nitropyridine class is a cornerstone of modern drug discovery. Phenotypic screening alone is insufficient; a deep mechanistic understanding is required for successful clinical translation. By employing an integrated strategy that begins with computational hypothesis generation and progresses through rigorous biochemical and cellular validation, researchers can confidently identify and validate true biological targets. The protocols and workflows described herein provide a robust framework for elucidating the mechanism of action of these promising compounds, thereby accelerating their path toward therapeutic application.

References

-

A. A. Al-Mousawi, A. S. Al-Wasfy, et al. (2023). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Public Health. Available at: [Link]

-

M. Dai, et al. (2021). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In: Plant Chemical Biology. Springer. Available at: [Link]

-

Broad Institute (n.d.). Small-molecule Target and Pathway Identification. Available at: [Link]

-

A. S. Gutorov, et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Available at: [Link]

-

University College London (n.d.). Target Identification and Validation (Small Molecules). Available at: [Link]

-

J. M. Bakke, H. Svensen (1997). Nitropyridines, Their Synthesis and Reactions. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

LCGC International (2024). Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. LCGC International. Available at: [Link]

-

A. Kumar, et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. Available at: [Link]

-

S. C. S. O. N. Sirimulla, et al. (2014). Computational/in silico methods in drug target and lead prediction. Pharmaceutical patent analyst. Available at: [Link]

-

J. M. Bakke, H. Svensen, E. Ranes (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

F. M. P. de Almeida, Q. A. Cass (2024). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences. Available at: [Link]

-

Y. L. Lomenick, et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in molecular biology. Available at: [Link]

-

M. M. Friman, M. M. S. M. Almqvist, H. M. Axelsson (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology. Available at: [Link]

-

B. L. Lomenick, et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

-

E. R. Van Vleet, T. L. Liguori, et al. (2019). Small molecule target identification using photo-affinity chromatography. Methods in molecular biology. Available at: [Link]

-

Chempanda (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Available at: [Link]

-

F. Feng, et al. (2021). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry. Available at: [Link]

-

B. Lomenick, et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences. Available at: [Link]

-

H. Zhang, et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

-

PatSnap (2024). What are computational methods for rational drug design?. Available at: [Link]

-

Drug Discovery World (2024). Beyond serendipity: rational design and AI's expansion of the undruggable target landscape. Available at: [Link]

-

News-Medical.Net (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

-

K. Kucwaj-Brysz, et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

-

R. B. van Breemen (2014). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Journal of AOAC International. Available at: [Link]

-

M. P. La-Borde, et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

-

S. Yin, et al. (2018). Quantitative Determination of Protein–Ligand Affinity by Size Exclusion Chromatography Directly Coupled to High-Resolution Native Mass Spectrometry. Analytical Chemistry. Available at: [Link]

-

N. Gupta, et al. (2020). Computational Predictions for Multi-Target Drug Design. In: Multi-Target Drug Design Using Computational Approaches. Springer. Available at: [Link]

-

Y. L. Lomenick, et al. (2011). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology. Available at: [Link]

-

K. Kaczorowska, P. K. Zakrzewski, et al. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. Available at: [Link]

-

H. Zhang, H. Wang (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. Journal of Visualized Experiments. Available at: [Link]

-

J. M. Bakke, et al. (1997). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Y. L. Lomenick, et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 4. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 5. researchgate.net [researchgate.net]

- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are computational methods for rational drug design? [synapse.patsnap.com]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]

- 15. news-medical.net [news-medical.net]

- 16. bio-protocol.org [bio-protocol.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine

Welcome to the technical support guide for the synthesis of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine. This document is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in this specific nucleophilic aromatic substitution (SNAr) reaction. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting strategies grounded in established chemical principles.

Introduction: The Chemistry at Hand

The synthesis of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine is a classic example of a nucleophilic aromatic substitution on an electron-deficient pyridine ring. The starting material, 2,3-dibromo-5-nitropyridine, is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the nitro group and the ring nitrogen. Piperidine, a secondary amine, serves as the nucleophile.

The reaction proceeds preferentially at the C2 position. This regioselectivity is dictated by the ability of the adjacent ring nitrogen to stabilize the negative charge of the intermediate Meisenheimer complex, a key step in the SNAr mechanism.[1] While theoretically straightforward, this synthesis can be plagued by issues that lead to diminished yields, making a thorough understanding of the reaction parameters crucial for success.

Reaction Overview: The SNAr Mechanism The reaction follows a two-step addition-elimination mechanism. Understanding this pathway is the first step in effective troubleshooting.

Caption: SNAr Mechanism for Piperidine Substitution.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low, or the reaction fails to reach completion. What are the most critical parameters to investigate?

A1: Low conversion is a frequent issue stemming from suboptimal reaction conditions. A systematic approach to troubleshooting is essential.

1. Reagent Quality and Stoichiometry:

-

Starting Material Purity: Ensure the 2,3-dibromo-5-nitropyridine is pure. Impurities can interfere with the reaction. The presence of isomers or residual starting materials from its own synthesis can lead to a complex product mixture.

-

Piperidine: Use freshly distilled or a recently purchased bottle of piperidine. Over time, secondary amines can oxidize or absorb water and carbon dioxide from the atmosphere, reducing their nucleophilicity.

-

Solvent Anhydrousness: The presence of water can lead to competing hydrolysis reactions, forming 2-hydroxy-3-bromo-5-nitropyridine. Always use anhydrous solvents, especially in polar aprotic systems like DMF or DMSO.

-

Stoichiometry: While a 1:1 stoichiometry is theoretically sufficient, using a slight excess of piperidine (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion. A large excess, however, can sometimes complicate purification.

2. Reaction Temperature:

-

Causality: Temperature is a critical factor governing reaction kinetics. The formation of the Meisenheimer complex has an activation energy that must be overcome.

-

Troubleshooting: If the reaction is sluggish at room temperature, a moderate increase in temperature (e.g., to 40-60 °C) can significantly increase the rate. However, be cautious. Nitropyridine derivatives can be thermally sensitive, and excessive heat may lead to degradation and the formation of dark, tarry byproducts.[2] It is advisable to monitor the reaction by TLC or LC-MS as you incrementally increase the temperature.

3. The Role of a Base:

-

Causality: The reaction generates hydrobromic acid (HBr) as a byproduct. This acid will protonate the piperidine nucleophile, forming a non-nucleophilic piperidinium salt and effectively quenching the reaction.

-

Solution: The inclusion of a non-nucleophilic base is often necessary to scavenge the HBr produced. This can be an excess of piperidine itself (acting as both nucleophile and base) or a dedicated acid scavenger.

| Base Type | Examples | Considerations |

| Excess Piperidine | 2-3 equivalents | Simplest approach; may require more rigorous purification. |

| Inorganic Base | K₂CO₃, Cs₂CO₃ | Heterogeneous, easy to filter off. Can sometimes catalyze side reactions. |

| Organic Base | Triethylamine (TEA), DIPEA | Homogeneous, but can be difficult to remove during workup. |

Q2: My TLC analysis shows multiple product spots. What are the likely side products and how can I minimize them?

A2: The formation of multiple products points to issues with selectivity or stability. The primary culprits are typically disubstitution and degradation.

1. Disubstitution at the C3 Position:

-

While the C2 position is electronically favored, substitution at the C3 bromine can occur, especially under forcing conditions (high temperature, prolonged reaction times), leading to the formation of 2,3-di(piperidin-1-yl)-5-nitropyridine.

-

Minimization Strategy:

-

Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable rate.

-

Control Stoichiometry: Avoid a large excess of piperidine. Use just enough to drive the primary reaction to completion (e.g., 1.1-1.5 eq).

-

Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent the slower secondary substitution from occurring.

-

2. Hydrolysis:

-

As mentioned, reaction with water will produce 2-hydroxy-3-bromo-5-nitropyridine. This is often observed when using non-anhydrous solvents or reagents.

-

Minimization Strategy: Use freshly dried solvents and ensure all glassware is oven-dried before use.

3. Degradation:

-

The strong electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to decomposition, often resulting in dark, polymeric materials. This is exacerbated by high temperatures and the presence of strong bases.

-

Minimization Strategy: Maintain careful temperature control and consider using a milder base if significant darkening of the reaction mixture is observed.

Caption: Potential Side Reactions and Byproducts.

Q3: How can I systematically optimize the reaction conditions to improve yield?

A3: Optimization should be approached methodically. Changing one variable at a time while monitoring the outcome is key. We recommend the following workflow.

Caption: Systematic Troubleshooting Workflow.

Solvent Selection: The choice of solvent can profoundly impact reaction rate and selectivity. Polar aprotic solvents are generally preferred as they can solvate the Meisenheimer complex without interfering with the nucleophile.

| Solvent | Dielectric Constant (ε) | Pros | Cons |

| Acetonitrile (ACN) | 37.5 | Good balance of polarity; easy to remove. | --- |

| Tetrahydrofuran (THF) | 7.6 | Less polar; good for controlling reactivity. | May be too slow; must be anhydrous. |

| 1,4-Dioxane | 2.2 | Aprotic; often used for SNAr. | Higher boiling point; must be anhydrous. |

| Toluene | 2.4 | Non-polar; can suppress some side reactions. | Reaction may be very slow. |

| Ethanol (EtOH) | 24.5 | Protic; can protonate nucleophile. | Generally slower rates for SNAr. |

Q4: What is the most effective method for purifying 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine?

A4: Purification is critical for obtaining a high-purity final product. A multi-step approach is often necessary.

1. Aqueous Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solid inorganic base was used, filter it off first.

-

Dilute the reaction mixture with an organic solvent immiscible with water (e.g., Ethyl Acetate, Dichloromethane).

-

Wash the organic layer sequentially with:

-

Water (to remove salts and polar impurities like DMF).

-

A dilute acid solution (e.g., 1M HCl) to remove excess piperidine.

-

Brine (saturated NaCl solution) to aid in phase separation and remove residual water.

-

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

2. Chromatography:

-

The crude product obtained after workup is often a yellow or orange solid/oil.

-

Flash column chromatography is typically the most effective method for purification.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient system of Hexanes and Ethyl Acetate is a good starting point. Begin with a low polarity (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity to elute your product. The starting material is less polar than the product.

3. Recrystallization:

-

For obtaining highly pure, crystalline material, recrystallization can be performed after chromatography.

-

Common solvent systems include Ethanol/Water or Isopropanol. Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to induce crystallization.

Validated Experimental Protocols

Protocol 1: General Synthesis of 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine

This protocol serves as a robust starting point. Adjustments may be necessary based on your specific observations.

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,3-dibromo-5-nitropyridine (1.0 eq).

-

Reagents: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) followed by anhydrous acetonitrile (ACN, approx. 0.1 M concentration relative to the starting material).

-

Nucleophile Addition: Begin stirring the suspension and add piperidine (1.2 eq) dropwise via syringe at room temperature.

-

Reaction: Heat the reaction mixture to 40-50 °C and monitor its progress by TLC (see Protocol 2) every 30-60 minutes. The reaction is typically complete within 2-4 hours.

-

Workup:

-

Cool the reaction to room temperature and filter off the K₂CO₃, washing the solid with a small amount of ethyl acetate.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

-

-

Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: In-Process Reaction Monitoring by Thin-Layer Chromatography (TLC)

-

Plate: Use silica gel 60 F₂₅₄ plates.

-

Solvent System: A mixture of 4:1 Hexanes:Ethyl Acetate is a good starting point.

-

Spotting: On a single TLC plate, spot the following:

-

Lane 1 (SM): A dilute solution of your 2,3-dibromo-5-nitropyridine starting material.

-

Lane 2 (Co-spot): Spot both the starting material and the reaction mixture in the same lane.

-

Lane 3 (RM): A sample of your reaction mixture (quench a small aliquot with a drop of water before spotting).

-

-

Analysis: Develop the plate and visualize under UV light (254 nm).

-

The starting material will be less polar (higher Rf value) than the product.

-

The reaction is complete when the starting material spot in the 'RM' lane has completely disappeared. The appearance of a new, more polar spot indicates product formation.

-